molecular formula C22H17FN2O4S B6478443 2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 896682-40-9

2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6478443
CAS No.: 896682-40-9
M. Wt: 424.4 g/mol
InChI Key: IXYCTAQLRAPLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine trione class, characterized by a bicyclic core structure with three sulfonyl oxygens (1,1,3-trione) and substituents at positions 2 and 2.

Properties

IUPAC Name

2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c1-15(26)17-8-12-19(13-9-17)25-22(27)24(14-16-6-10-18(23)11-7-16)20-4-2-3-5-21(20)30(25,28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYCTAQLRAPLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16FN2O3S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_2\text{O}_3\text{S}

This compound features a benzothiadiazine core substituted with an acetylphenyl group and a fluorophenyl methyl group. Its unique structure contributes to its biological activity.

1. Antioxidant Activity

Recent studies indicate that compounds similar in structure to our target compound exhibit significant antioxidant properties. For instance, compounds with similar functional groups have shown effective free radical scavenging abilities. The antioxidant activity was measured using the DPPH assay, where certain derivatives displayed over 90% inhibition at specific concentrations .

2. Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. A related study found that derivatives of benzothiadiazines demonstrated IC50 values in the low micromolar range against AChE. For example, compounds 3i and 3j showed IC50 values of 0.027 µM and 0.025 µM respectively . This suggests that our target compound may also exhibit similar inhibitory effects on AChE, which is crucial for treating Alzheimer's disease.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that certain benzothiadiazine derivatives were non-cytotoxic at concentrations up to 100 µM . This indicates a favorable safety profile for further development in therapeutic applications.

Case Study 1: Alzheimer's Disease

In a study focused on Alzheimer's disease models, several benzothiadiazine derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE. The promising results indicated that these compounds could potentially serve as therapeutic agents against neurodegenerative conditions due to their dual action on AChE and oxidative stress .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of related compounds on human breast cancer cell lines (T47D). The results demonstrated significant growth inhibition, suggesting that modifications in the benzothiadiazine structure could enhance anticancer activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to the active site of enzymes like AChE, these compounds prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
  • Antioxidant Mechanisms : The presence of phenolic groups in the structure allows for effective scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Data Summary

Activity IC50 Value Cell Line/Model
AChE Inhibition0.025 - 0.027 µMHuman neuroblastoma cells
Antioxidant Activity>90% inhibitionDPPH assay
CytotoxicityNon-cytotoxicNIH/3T3 cells
Antiproliferative ActivitySignificant inhibitionT47D breast cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties of similar benzothiadiazine triones:

Compound Name & Substituents Molecular Formula Molecular Weight Key Substituent Features Inferred Properties
Target Compound : 2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-... Not provided in evidence 4-Acetylphenyl (electron-withdrawing), 4-fluorophenylmethyl (lipophilic) Moderate solubility (acetyl enhances polarity), potential metabolic stability
2-[(4-Fluorophenyl)methyl]-4-[(oxan-4-yl)methyl]-... C₂₀H₂₁FN₂O₄S 404.45 Oxan-4-yl (tetrahydropyran) at position 4 Enhanced solubility due to oxygen-rich tetrahydropyran; improved bioavailability
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-... C₂₂H₁₇ClN₂O₃S 424.90 2-Chlorophenylmethyl (halogenated), 3,4-dimethylphenyl (bulky, lipophilic) High lipophilicity; possible CNS penetration; halogen may enhance binding affinity
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... C₂₁H₁₇ClN₂O₅S 444.89 4-Methoxyphenyl (electron-donating), 4-chlorophenylmethyl (halogenated) Balanced solubility (methoxy vs. chloro); potential for dual electronic effects
2-(3-Methylphenyl)-4-(pyrido[1,2-a]pyrimidin-2-ylmethyl)-... C₂₄H₁₉N₃O₄S 445.49 Pyridopyrimidinylmethyl (heterocyclic), 3-methylphenyl (moderately lipophilic) Enhanced target binding (heterocycle); possible kinase inhibition activity

Key Research Findings and Implications

Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in donates electrons, which could alter redox properties or metabolic pathways (e.g., resistance to oxidative degradation).

Lipophilicity and Bioavailability :

  • The 4-fluorophenylmethyl group in the target compound balances moderate lipophilicity with fluorine’s bioisosteric effects, possibly mimicking natural substrates in biological systems .
  • The 2-chlorophenylmethyl and 3,4-dimethylphenyl groups in significantly increase hydrophobicity, suggesting enhanced blood-brain barrier penetration but reduced aqueous solubility.

Synthetic Feasibility: describes a general procedure for α-halogenated ketone reactions, which may relate to the synthesis of the acetylphenyl group in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.